![molecular formula C9H8ClN5O B5768534 N-(4-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea](/img/structure/B5768534.png)
N-(4-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea, commonly known as CTU, is a synthetic compound that belongs to the class of triazole derivatives. It is an important intermediate in the synthesis of various biologically active compounds, including fungicides, herbicides, and pharmaceuticals. CTU has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of CTU is not fully understood. However, it has been proposed that CTU exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, CTU has been shown to inhibit the activity of the enzyme AKT, which is involved in the growth and survival of cancer cells. CTU has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
CTU has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For example, CTU has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). CTU has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, CTU has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTU has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for various biochemical and pharmacological assays. CTU is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CTU has some limitations for laboratory experiments. It is relatively insoluble in water and some organic solvents, which can limit its use in certain assays. Additionally, CTU has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on CTU. One direction is to investigate the potential of CTU as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to optimize the synthesis of CTU and develop more efficient and cost-effective methods for its production. Additionally, further studies are needed to elucidate the exact mechanism of action of CTU and its molecular targets in various diseases. Finally, future research should focus on developing new derivatives of CTU with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
CTU can be synthesized by reacting 4-chlorophenyl isocyanate with 4-amino-1,2,4-triazole in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to CTU by the addition of water. The yield of CTU can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratios.
Aplicaciones Científicas De Investigación
CTU has been studied extensively for its potential use in the treatment of various diseases. It has been shown to exhibit anticancer, antidiabetic, and neuroprotective properties. CTU has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, CTU has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-7-1-3-8(4-2-7)13-9(16)14-15-5-11-12-6-15/h1-6H,(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMZHOTFSTIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN2C=NN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329845 | |
Record name | 1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
CAS RN |
351225-32-6 | |
Record name | 1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.